molecular formula C21H22N4O4 B2901014 1-(4-acetamidobenzyl)-N-(3,4-dimethoxyphenyl)-1H-imidazole-4-carboxamide CAS No. 1251688-88-6

1-(4-acetamidobenzyl)-N-(3,4-dimethoxyphenyl)-1H-imidazole-4-carboxamide

Cat. No. B2901014
CAS RN: 1251688-88-6
M. Wt: 394.431
InChI Key: IHZKJAZKFWSIAA-UHFFFAOYSA-N
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Description

1-(4-acetamidobenzyl)-N-(3,4-dimethoxyphenyl)-1H-imidazole-4-carboxamide is a chemical compound that has been extensively researched in the scientific community. This compound has shown promising results in various scientific studies, particularly in the field of cancer research.

Mechanism of Action

The mechanism of action of 1-(4-acetamidobenzyl)-N-(3,4-dimethoxyphenyl)-1H-imidazole-4-carboxamide involves the inhibition of tubulin polymerization, which is essential for the formation of microtubules. Microtubules are important for cell division and the maintenance of cell shape. By inhibiting tubulin polymerization, this compound disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-acetamidobenzyl)-N-(3,4-dimethoxyphenyl)-1H-imidazole-4-carboxamide has minimal toxicity in normal cells, making it a promising candidate for cancer treatment. Additionally, this compound has been shown to have anti-angiogenic effects, which means it can inhibit the formation of new blood vessels that are necessary for tumor growth.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4-acetamidobenzyl)-N-(3,4-dimethoxyphenyl)-1H-imidazole-4-carboxamide in lab experiments is its specificity towards cancer cells. This compound has been shown to selectively target cancer cells, leaving normal cells unharmed. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research of 1-(4-acetamidobenzyl)-N-(3,4-dimethoxyphenyl)-1H-imidazole-4-carboxamide. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the potential of this compound in combination with other anticancer agents. Additionally, further research is needed to understand the mechanism of action of this compound in more detail, as well as its potential for clinical use.
In conclusion, 1-(4-acetamidobenzyl)-N-(3,4-dimethoxyphenyl)-1H-imidazole-4-carboxamide is a promising compound that has shown potential in cancer research. Its specificity towards cancer cells and minimal toxicity in normal cells make it an attractive candidate for cancer treatment. Further research is needed to fully understand the potential of this compound and its future applications in the field of cancer research.

Synthesis Methods

The synthesis of 1-(4-acetamidobenzyl)-N-(3,4-dimethoxyphenyl)-1H-imidazole-4-carboxamide can be achieved through a multi-step process. The key intermediate for the synthesis is 1-(4-acetamidobenzyl)-3,4-dimethoxybenzene. The final product is obtained by reacting the intermediate with imidazole-4-carboxylic acid and coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Scientific Research Applications

1-(4-acetamidobenzyl)-N-(3,4-dimethoxyphenyl)-1H-imidazole-4-carboxamide has been extensively researched for its potential anticancer properties. Studies have shown that this compound has the ability to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. Additionally, this compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death.

properties

IUPAC Name

1-[(4-acetamidophenyl)methyl]-N-(3,4-dimethoxyphenyl)imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4/c1-14(26)23-16-6-4-15(5-7-16)11-25-12-18(22-13-25)21(27)24-17-8-9-19(28-2)20(10-17)29-3/h4-10,12-13H,11H2,1-3H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHZKJAZKFWSIAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CN2C=C(N=C2)C(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-acetamidobenzyl)-N-(3,4-dimethoxyphenyl)-1H-imidazole-4-carboxamide

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